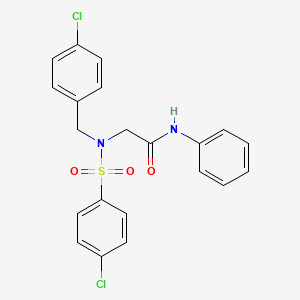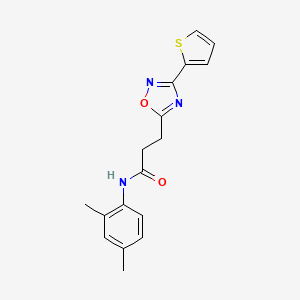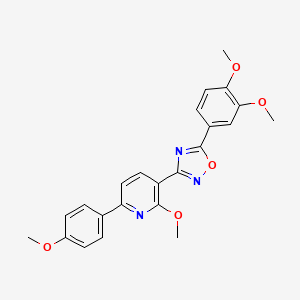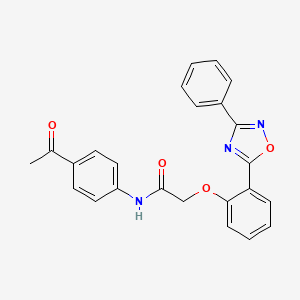
N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CPI-455, is a chemical compound that has been developed for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a potent inhibitor of the BET family of proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. This compound binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and inhibiting the transcriptional activity of target genes. This leads to the inhibition of cancer cell proliferation and survival, as well as the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the expression of various genes involved in cancer cell proliferation, inflammation, and neurodegeneration. In cancer cells, this compound has been shown to downregulate the expression of genes involved in cell cycle progression and survival, leading to cell death. Inflammation-related genes, such as TNF-α, IL-1β, and IL-6, are also downregulated by this compound, leading to a reduction in pro-inflammatory cytokine production. In addition, this compound has been shown to upregulate the expression of genes involved in neuroprotection, such as BDNF and NGF, in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, as well as its ability to inhibit cancer cell proliferation and reduce pro-inflammatory cytokine production. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to study the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to improve the solubility and bioavailability of this compound to increase its effectiveness and reduce potential toxicity. Furthermore, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, the development of this compound analogs with improved potency and selectivity may lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-chloroaniline with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a base. The resulting intermediate is then reacted with chloroacetyl chloride to obtain this compound. The purity and yield of the compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the transcriptional regulation of genes involved in cancer cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)18-22-19(26-23-18)15-5-3-4-6-16(15)25-11-17(24)21-14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZBVYHETSQMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)



